2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
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Overview
Description
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities, including anti-cancer properties. The structure of this compound includes a pyridoindole core, which is a fused ring system that contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methoxyphenylhydrazine hydrochloride as a starting material, which undergoes cyclization to form the pyridoindole core . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to an aromatic form.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different substituents on the phenol ring or the pyridoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aromatic derivatives, while substitution reactions can yield a variety of substituted phenol derivatives .
Scientific Research Applications
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with estrogen receptors. It acts as a modulator, influencing the activity of these receptors and thereby affecting the growth and proliferation of cancer cells. The molecular targets include specific binding sites on the estrogen receptor, and the pathways involved are related to the regulation of gene expression and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: Studied for its neuroprotective properties.
2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester: Used as a PDI inhibitor.
Uniqueness
What sets 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol apart is its specific interaction with estrogen receptors, making it a promising candidate for cancer treatment. Its unique structure allows for selective modulation of these receptors, which is not commonly observed in other similar compounds .
Biological Activity
2-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- CAS Number : 171047-77-1
1. Antioxidant Activity
Research indicates that compounds related to this compound exhibit notable antioxidant properties. For instance, β-carboline derivatives have shown the ability to scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related diseases .
2. Neuroprotective Effects
Studies demonstrate that this compound may possess neuroprotective qualities. It has been shown to inhibit neuroinflammation and promote neuronal survival in various in vitro models. The mechanism involves the modulation of signaling pathways associated with apoptosis and inflammation .
3. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has shown effectiveness against several cancer types including breast and lung cancer cells .
4. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Case Study 1: Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various indole derivatives, this compound demonstrated an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 50 µM) .
Case Study 2: Neuroprotection
A recent study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a significant reduction in cell death (up to 40%) when treated with concentrations ranging from 10 µM to 50 µM over a 24-hour period .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
Properties
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFYHZDPBAQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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